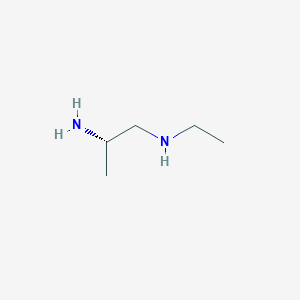

(S)-N1-Ethylpropane-1,2-diamine

Description

(S)-N1-Ethylpropane-1,2-diamine is a chiral diamine featuring a propane-1,2-diamine backbone with an ethyl substituent on the N1 amine group and an (S)-configuration at the stereogenic center. Its molecular formula is C₅H₁₄N₂, with a molecular weight of 102.18 g/mol (hypothetical calculation). The compound’s stereochemistry and alkyl substitution influence its physicochemical properties, such as solubility, basicity, and steric bulk, making it relevant in catalysis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

(2S)-1-N-ethylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWLRDUNLTZRIQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71754-71-7 | |

| Record name | [(2S)-2-aminopropyl](ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N1-Ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-ethyl-2-nitropropane. This process typically uses hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reaction of 1-ethyl-2-chloropropane with ammonia or an amine under basic conditions to form the desired diamine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-Ethylpropane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Alkylated amines.

Scientific Research Applications

(S)-N1-Ethylpropane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism of action of (S)-N1-Ethylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares (S)-N1-Ethylpropane-1,2-diamine with key analogs:

Functional and Application-Based Differences

Catalytic Ligands

- DMEDA : Widely used in copper-catalyzed coupling reactions due to its ability to stabilize metal centers while providing moderate steric shielding .

- This compound : The ethyl group and chiral center may offer enantioselectivity in asymmetric catalysis, though this requires experimental validation.

Corrosion Inhibition

- DETA, TETA, PEHA: Increasing amine groups correlate with enhanced corrosion inhibition efficiency due to stronger metal surface adsorption . The mono-ethyl substitution in this compound may reduce chelating capacity compared to these polyamines but improve solubility.

Key Research Findings and Implications

- Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in N,N-Diisopropylethylenediamine) reduce nucleophilicity but enhance selectivity in catalysis. The ethyl group in this compound balances steric bulk and reactivity .

- Chirality : The (S)-configuration may influence interactions in biological systems or asymmetric synthesis, as seen in ’s trihydrochloride derivative .

- Correlation with DFT Studies : demonstrates that computational methods (e.g., DFT) predict corrosion inhibition efficiency by analyzing amine electron-donating capacity. The ethyl group’s inductive effects could be modeled similarly .

Biological Activity

(S)-N1-Ethylpropane-1,2-diamine, a chiral diamine compound, has garnered attention in various fields, including organic synthesis, biochemistry, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its ability to act as a chiral building block in the synthesis of complex organic molecules. Its structure allows it to interact with various biological targets, including enzymes and receptors. The compound can function as a ligand that binds to active sites on proteins, thereby modulating their activity and influencing biochemical pathways.

Key Reactions

The compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form imines or nitriles using agents like potassium permanganate.

- Reduction : Reduced to primary amines using lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides.

Enzyme Interaction

Research indicates that this compound plays a significant role in enzyme mechanisms. It has been utilized in studies examining the metabolism of N-alkylated polyamine analogues, which have potential applications as anticancer and antiparasitic agents. The compound's interaction with polyamine oxidases (APAO) and spermine oxidases (SMO) has been particularly noteworthy. For instance, it was found that these enzymes metabolized various spermine analogues into biologically active metabolites .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Anticancer Activity : A study involving prostate carcinoma cells demonstrated that this compound analogues could inhibit cell growth by inducing apoptosis through polyamine metabolism pathways .

- Neuroprotective Effects : Research has indicated that derivatives of this compound may protect neuronal cells from oxidative stress by modulating enzyme activity related to polyamine metabolism .

Applications in Research and Industry

This compound is utilized in various applications:

- Pharmaceutical Development : Serves as an intermediate in drug synthesis targeting neurological disorders and cancer treatment.

- Biochemical Assays : Used as a ligand in assays to study enzyme mechanisms and interactions.

- Polymer Production : Employed as a curing agent in epoxy resins and other polymer formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-N1-Ethylpropane-1,2-diamine | Enantiomer of (S) version | Different biological activities |

| N,N'-bis-(3-benzylaminopropyl)butane-1,4-diamine | Similar backbone | Anticancer properties |

| N-Methylpropane-1,2-diamine | Methyl instead of ethyl | Varies in biological activity |

The unique chiral configuration of this compound distinguishes it from its enantiomers and other similar compounds, making it valuable for synthesizing enantiomerically pure pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.